molecular formula C12H16FN5 B12232275 6-[3-(fluoromethyl)piperidin-1-yl]-9-methyl-9H-purine

6-[3-(fluoromethyl)piperidin-1-yl]-9-methyl-9H-purine

Cat. No.: B12232275
M. Wt: 249.29 g/mol
InChI Key: ZOFAJMOFLFFWEP-UHFFFAOYSA-N
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Description

6-[3-(fluoromethyl)piperidin-1-yl]-9-methyl-9H-purine is a synthetic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(fluoromethyl)piperidin-1-yl]-9-methyl-9H-purine typically involves the reaction of 9-methyl-9H-purine with 3-(fluoromethyl)piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and high yield while minimizing the production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-[3-(fluoromethyl)piperidin-1-yl]-9-methyl-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

6-[3-(fluoromethyl)piperidin-1-yl]-9-methyl-9H-purine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-[3-(fluoromethyl)piperidin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-3-(4-piperidinyl)-1,2-benzoxazole
  • 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine
  • 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole

Uniqueness

6-[3-(fluoromethyl)piperidin-1-yl]-9-methyl-9H-purine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its fluoromethyl group and piperidine ring contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H16FN5

Molecular Weight

249.29 g/mol

IUPAC Name

6-[3-(fluoromethyl)piperidin-1-yl]-9-methylpurine

InChI

InChI=1S/C12H16FN5/c1-17-8-16-10-11(17)14-7-15-12(10)18-4-2-3-9(5-13)6-18/h7-9H,2-6H2,1H3

InChI Key

ZOFAJMOFLFFWEP-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCCC(C3)CF

Origin of Product

United States

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